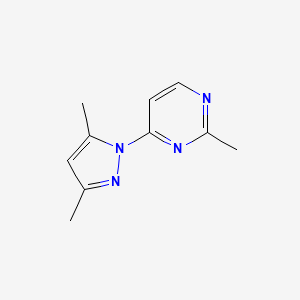

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a pyrazolylpyrimidine ligand that has been utilized in the synthesis of various metal complexes. It acts as a chelating ligand due to the presence of nitrogen atoms in both the pyrazole and pyrimidine rings, which can coordinate to metal centers .

Synthesis Analysis

The synthesis of copper(II) complexes with the ligand 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine has been reported, where the ligand coordinates to copper in a mononuclear structure . Similarly, iron(II) hexafluorophosphate complexes have been synthesized using a related ligand, demonstrating the versatility of pyrazolylpyrimidine derivatives in forming metal complexes .

Molecular Structure Analysis

The molecular structures of the copper(II) complexes were elucidated using single-crystal X-ray diffraction, revealing mononuclear structures with π-π stacking interactions between the pyrimidine and phenyl rings . In the case of the iron(II) complexes, the 3D supramolecular structure is organized by CH…π interactions, π…π stacking, and CH…F hydrogen bonds .

Chemical Reactions Analysis

The copper(II) complexes exhibit catalytic activity in ethylene polymerization, demonstrating the functional application of these complexes in catalysis. The free ligand, however, is inactive, indicating that the metal center plays a crucial role in the catalytic process .

Physical and Chemical Properties Analysis

The copper(II) complexes with the ligand show weak antiferromagnetic interactions between the metal ions. The ligand's coordination to the metal atom results in a distorted tetrahedral geometry extended by two halide ions . The photoluminescent properties of related ligands and their complexes have also been studied, with some showing luminescence in methanol solution at room temperature 10.

Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

Research demonstrates the utility of microwave-assisted synthesis for generating pyrazolopyrimidine derivatives, highlighting their significant antioxidant, antitumor, and antimicrobial activities. This synthesis approach offers an efficient pathway for producing compounds with potential therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Spin Crossover and Polymorphism in Mononuclear Iron(II) Complexes

A study on a mononuclear complex featuring a derivative of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine showcases its ability to undergo spin crossover with a wide hysteresis loop, indicative of potential for memory storage materials and sensors (Bushuev et al., 2014).

Antiviral Properties and DHODH Inhibition

Another facet of research reveals that derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine have notable antiviral properties, attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This finding points to a new avenue for antiviral drug development (Munier-Lehmann et al., 2015).

Catalytic Activities in Organic Synthesis

The formation and catalytic activity of pyrazole-based remote N-heterocyclic carbene (NHC) complexes have been explored, showing that such compounds can significantly affect the outcomes of Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions. This suggests their utility in facilitating organic synthesis and potentially in developing new catalytic processes (Han, Lee, & Huynh, 2009).

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGZLAUTRMXQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)

![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)